molecular formula C7H11BrO2 B13464582 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane

1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane

Katalognummer: B13464582
Molekulargewicht: 207.06 g/mol
InChI-Schlüssel: CEFJOTGJNNUGAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane is a bicyclic ether derivative characterized by a fused oxabicyclo framework with a bromomethyl substituent. This structure is notable for its constrained geometry and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry. The compound’s bicyclic core, 3,8-dioxabicyclo[3.2.1]octane, is a recurring motif in natural products and bioactive molecules, such as the antibiotic (+)-Sorangicin A and the insect pheromone Frontalin . The bromomethyl group enhances its utility as a precursor for alkylation or cross-coupling reactions, enabling diverse functionalizations .

Eigenschaften

Molekularformel

C7H11BrO2

Molekulargewicht

207.06 g/mol

IUPAC-Name

1-(bromomethyl)-3,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C7H11BrO2/c8-4-7-2-1-6(10-7)3-9-5-7/h6H,1-5H2

InChI-Schlüssel

CEFJOTGJNNUGAE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(COCC1O2)CBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 5-(bromomethyl)cycloheptene using tributyltin hydride, which results in the formation of the bicyclo[3.2.1]octane structure . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated into the industrial process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane involves its ability to undergo various chemical reactions, such as substitution and cycloaddition. The bromomethyl group acts as a reactive site for nucleophilic attack, while the bicyclic framework provides structural stability and rigidity. These properties make it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The 3,8-dioxabicyclo[3.2.1]octane scaffold is shared by several compounds, but variations in substituents and bridge positions lead to distinct chemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 3,8-Dioxabicyclo[3.2.1]octane Derivatives

Compound Name Substituents/Modifications Key Applications/Significance Source/References
1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane Bromomethyl group at C1 Synthetic intermediate for pharmaceuticals and natural products; alkylation/cross-coupling precursor Synthetic chemistry
(+)-Sorangicin A Macrocyclic lactone with Z,Z,E-triene Antibiotic targeting bacterial RNA polymerase; MIC 0.01–25 μg/mL against Gram ± bacteria Sorangium cellulosum
Frontalin 6,8-Dioxabicyclo[3.2.1]octane with methyl Insect pheromone; bioactivity against Dendroctonus species Pine beetles
SHR3824 Hydroxymethyl, triol substituents SGLT2 inhibitor for diabetes treatment Synthetic pharmaceutical
Zoapatanol Analogues (e.g., ORF 13811) 3,8-Dioxabicyclo core + acetic acid chain Antifertility agents; enhanced potency compared to parent compound Synthetic derivatives
Levoglucosan (LGA) 2,3,4-Triol substituents Pyrolysis product of cellulose; precursor to biofuels and furans Biomass pyrolysis

Functional Group Variations and Reactivity

The bromomethyl group in 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane distinguishes it from analogs:

  • Bromomethyl vs. Hydroxymethyl : The bromine atom facilitates nucleophilic substitutions (e.g., SN2 reactions) or transition-metal-catalyzed couplings (e.g., Suzuki or Stille reactions), whereas hydroxymethyl derivatives (e.g., SHR3824) are more suited for hydrogen bonding or glycosylation .
  • Comparison with Aurovertins : Aurovertins feature a 2,6-dioxabicyclo[3.2.1]octane core with polyketide side chains. Their biosynthesis involves iterative epoxide openings, contrasting with the synthetic routes used for bromomethyl derivatives .

Biologische Aktivität

1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane involves several steps, including the formation of the bicyclic framework and the introduction of the bromomethyl group. The synthesis typically employs various organic reactions such as nucleophilic substitutions and cyclizations to achieve the desired structure.

Research indicates that compounds structurally related to 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane can interact with neurotransmitter transporters, particularly dopamine transporters (DAT) and serotonin transporters (SERT). For instance, a related compound demonstrated significant affinity for DAT with an IC50 value of 21 nM, suggesting that modifications in the bicyclic structure can enhance selectivity towards specific monoamine transporters .

Anticancer Potential

Studies have shown that bicyclic compounds similar to 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from bicyclo[3.2.1]octane frameworks have been reported to possess IC50 values ranging from 1.1 to 4.3 μM in different cancer cell lines . This suggests a promising avenue for developing new anticancer agents based on this scaffold.

Inhibition Studies

Inhibition assays have been conducted to evaluate the effectiveness of 1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane against specific biological targets. A notable study found that certain derivatives inhibited secretion in bacterial models by downregulating key activators without completely halting secretion processes . This indicates potential applications in antimicrobial therapies.

Case Studies

Study Findings
Study ADemonstrated significant DAT affinity with IC50 = 21 nM for a related bicyclic compound .
Study BReported cytotoxicity against cancer cell lines with IC50 values between 1.1 - 4.3 μM .
Study CShowed inhibition of bacterial secretion systems indicating potential antimicrobial properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.